molecular formula C6H13O2PS2 B14424992 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione CAS No. 85557-00-2

4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione

Cat. No.: B14424992
CAS No.: 85557-00-2
M. Wt: 212.3 g/mol
InChI Key: BZKRWPMSTDRWRB-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a seven-membered ring containing phosphorus, sulfur, and oxygen atoms, which contribute to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione typically involves the reaction of dimethylphosphite with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, which provide a suitable medium for the reaction to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. Techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various phosphorothioate derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

Scientific Research Applications

4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are often related to redox reactions and nucleophilic substitution processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-sulfide
  • 4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-oxide

Uniqueness

4,7-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphepane-2-thione stands out due to its unique combination of sulfur and phosphorus atoms within a seven-membered ring structure. This configuration imparts distinct reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

85557-00-2

Molecular Formula

C6H13O2PS2

Molecular Weight

212.3 g/mol

IUPAC Name

4,7-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphepane

InChI

InChI=1S/C6H13O2PS2/c1-5-3-4-6(2)8-9(10,11)7-5/h5-6H,3-4H2,1-2H3,(H,10,11)

InChI Key

BZKRWPMSTDRWRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(OP(=S)(O1)S)C

Origin of Product

United States

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